Ethyne, 1-bromo-2-trimethylsilyl-
Overview
Description
Ethyne, 1-bromo-2-trimethylsilyl- is a useful research compound. Its molecular formula is C5H9BrSi and its molecular weight is 177.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Organic Compounds
- Ethyne, 1-bromo-2-trimethylsilyl-, plays a significant role in the synthesis of various organic compounds. For example, it has been used in the synthesis of 1-substituted 1,2-bis(trimethylsilyl)ethenes, achieved through the hydroboration of 1,2-bis(trimethylsilyl)ethyne with dialkylborane. This process leads to the formation of ethenyl dialkylborane, which is further treated to produce (E)-1-alkyl-1,2-bis(trimethylsilyl)ethene (Hoshi, Masuda, & Arase, 1993).
Development of Dendrimers
- This compound is also instrumental in the development of dendrimers, complex molecular structures with multiple branches. In one study, trimethylsilyl-protected ethyne was coupled to the 5-position of the 1,10-phenanthroline, which was then connected with a trivalent core to form a trimeric first-generation dendrimer (Eggert & Lüning, 2007).
Organometallic Chemistry
- In organometallic chemistry, ethyne, 1-bromo-2-trimethylsilyl-, is used for various reactions. For instance, a study demonstrates its role in the reaction with dialkylborane to produce a mixture of regioisomers, eventually leading to the formation of highly pure (E)-2-alkyl-1-(trimethylsilyl)ethene (Hoshi, Masuda, & Arase, 1990).
Transsilylation Reactions
- This compound is also involved in transsilylation reactions, as seen in a study where bis(trimethylsilyl)ethyne and hexyldimethylsilane undergo transsilylation in the presence of Wilkinson's catalyst (Suzuki & Mita, 1991).
Formation of Cycloaddition Products
- Ethyne, 1-bromo-2-trimethylsilyl-, is effective in forming various cycloaddition products. For example, it reacts with different dienes to produce vicinal sulfone- and selenide-functionalized 1,4-cyclohexadienes, exhibiting unique regiochemistry (Back et al., 1999).
Creation of Organometallic-Substituted Allenes
- It has been used in reactions with trimethylsilyl- or dimethylsilyl-dialkylboryl-substituted alkenes to yield organometallic-substituted allenes. This highlights its role in creating complex molecular structures (Wrackmeyer et al., 2003).
Analysis of Vinyl Radical and Ionic Intermediates
- Studies have utilized ethyne, 1-bromo-2-trimethylsilyl-, to investigate the behavior of vinyl radical and ionic intermediates. The compound's reaction under various conditions has provided insights into mechanistic probes and the distinction between radical and cationic intermediates (Gottschling et al., 2005).
Catalysis and Organic Synthesis
- Additionally, this compound finds application in catalysis and organic synthesis, as seen in its use for the one-pot synthesis of conjugated (E)-enynones and the construction of terminal conjugated enynes (Hoshi et al., 2010).
Research in Nonclassical Bonding
- In the field of nonclassical bonding, reactions of ethyne, 1-bromo-2-trimethylsilyl-, with titanocene complexes have been studied, providing insights into the behavior of titanasilacyclohexadiene compounds (Horáček et al., 2005).
Hydroboration Studies
- It is also significant in hydroboration studies, where its reaction with 9-borabicyclo nonane leads to interesting isomerizations and allene formations (Wrackmeyer et al., 2003).
Properties
IUPAC Name |
2-bromoethynyl(trimethyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrSi/c1-7(2,3)5-4-6/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBAQEQNCDDFKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171293 | |
Record name | Ethyne, 1-bromo-2-trimethylsilyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18243-59-9 | |
Record name | Ethyne, 1-bromo-2-trimethylsilyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018243599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyne, 1-bromo-2-trimethylsilyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromoethynyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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